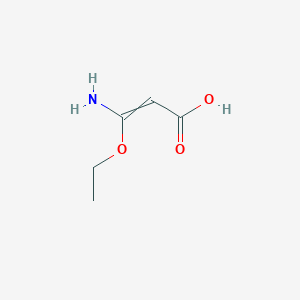
Manganese;nickel;oxosilver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese;nickel;oxosilver is a compound that combines the elements manganese, nickel, and silver in an oxide form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manganese;nickel;oxosilver can be achieved through various methods, including co-precipitation, sol-gel, hydrothermal, and thermal decomposition techniques. For instance, a common approach involves the co-precipitation of manganese, nickel, and silver salts in an alkaline medium, followed by calcination to form the oxide compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale co-precipitation processes, where metal salts are precipitated using a base such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired oxide compound .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese;nickel;oxosilver undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the constituent metals and the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. Reaction conditions such as temperature, pH, and the presence of catalysts can significantly affect the reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield higher oxidation state oxides, while reduction reactions can produce lower oxidation state compounds .
Applications De Recherche Scientifique
Manganese;nickel;oxosilver has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic and inorganic reactions due to its redox properties.
Biology: Investigated for its potential role in biological redox processes and as a component in biosensors.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of manganese;nickel;oxosilver involves its ability to undergo redox reactions, which can influence various chemical and biological processes. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and cellular components. For example, in biological systems, this compound can participate in oxidative stress responses and influence cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium nickel manganese cobalt oxide: Commonly used in lithium-ion batteries, this compound shares similar redox properties but includes cobalt in its composition.
Nickel manganese oxide: Another related compound used in catalysis and energy storage applications.
Uniqueness
Manganese;nickel;oxosilver is unique due to the presence of silver, which imparts additional catalytic and antimicrobial properties. This makes it distinct from other similar compounds that do not contain silver .
Propriétés
Numéro CAS |
830358-64-0 |
|---|---|
Formule moléculaire |
AgMnNiO |
Poids moléculaire |
237.499 g/mol |
Nom IUPAC |
manganese;nickel;oxosilver |
InChI |
InChI=1S/Ag.Mn.Ni.O |
Clé InChI |
AWVDRMOCMXKORX-UHFFFAOYSA-N |
SMILES canonique |
O=[Ag].[Mn].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


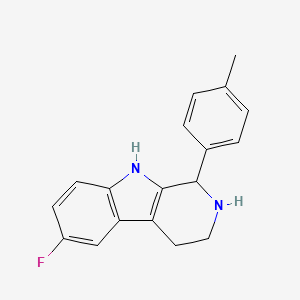

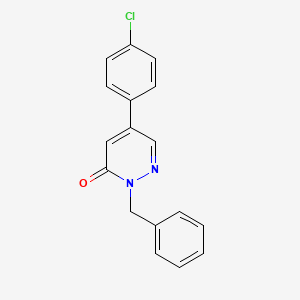
![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
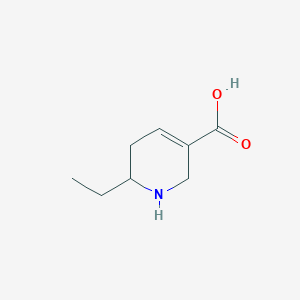
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
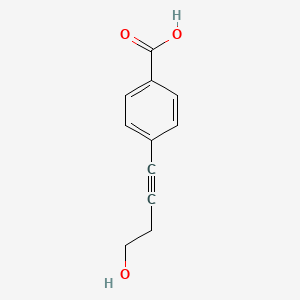
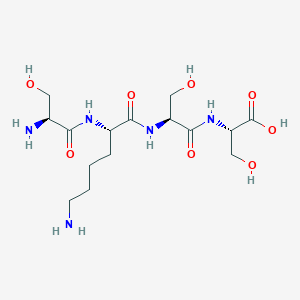

![6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14227783.png)
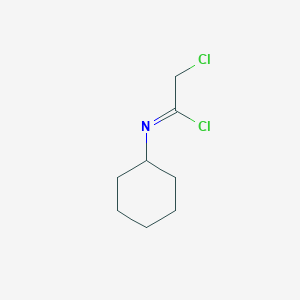
![Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-](/img/structure/B14227789.png)
